molecular formula C17H17N3O3 B8520794 2-(1H-Benzimidazol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide

2-(1H-Benzimidazol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No. B8520794
M. Wt: 311.33 g/mol
InChI Key: WSNGLRCFOCEWGQ-UHFFFAOYSA-N
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Patent
US07645784B2

Procedure details

The title compound was synthesized according to a procedure described in Example 98 starting from 3-carboxymethyl-3H-benzoimidazol-1-ium trifluoro-acetate (Example 92 part B) and 3,5-dimethoxy-aniline. Calculated for C17H17N3O3 m/z: 311.34, found 311.88 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.69 (s, 6 H), 5.14 (s, 2H), 6.23 (t, J=2.3 Hz, 1H), 6.82 (d, J=2.0 Hz, 2H), 7.22 (m, 2H), 7.51 (d, J=7.6 Hz, 1H), 7.66 (dd, J=7.3, 1.3 Hz, 1H), 8.21 (s, 1H), 10.41 (s, 1H).
Name
3-carboxymethyl-3H-benzoimidazol-1-ium trifluoro-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C([O-])=O.[C:8]([CH2:11][N:12]1[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[NH+:14]=[CH:13]1)([OH:10])=O.[CH3:21][O:22][C:23]1[CH:24]=[C:25]([CH:27]=[C:28]([O:30][CH3:31])[CH:29]=1)[NH2:26]>>[N:12]1([CH2:11][C:8]([NH:26][C:25]2[CH:27]=[C:28]([O:30][CH3:31])[CH:29]=[C:23]([O:22][CH3:21])[CH:24]=2)=[O:10])[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[N:14]=[CH:13]1 |f:0.1|

Inputs

Step One
Name
3-carboxymethyl-3H-benzoimidazol-1-ium trifluoro-acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)[O-])(F)F.C(=O)(O)CN1C=[NH+]C2=C1C=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(N)C=C(C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC2=C1C=CC=C2)CC(=O)NC2=CC(=CC(=C2)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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